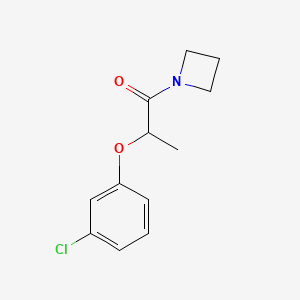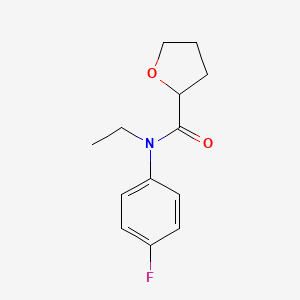
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. It is a synthetic compound that belongs to the family of chromene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it has been proposed that N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide exerts its biological effects by modulating various signaling pathways and molecular targets in the body. It has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory mediators.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been shown to exert various biochemical and physiological effects in the body. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be involved in the pathogenesis of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has also been found to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized in the laboratory. N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has also been found to exhibit low toxicity and high selectivity towards its molecular targets. However, there are some limitations associated with the use of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide in lab experiments. It has been reported to exhibit poor solubility in aqueous solutions, which may limit its bioavailability and pharmacokinetic properties. N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide may also exhibit instability under certain experimental conditions, which may affect its biological activity and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is the exploration of its molecular targets and signaling pathways in the body, which may provide insights into its mechanism of action and potential therapeutic applications. Furthermore, the development of novel synthetic analogs of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide with improved pharmacokinetic properties and efficacy may also be a promising future direction for the research on this compound.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide is a multi-step process that involves the reaction of several reagents. The most commonly used method for the synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide is the condensation reaction of 3,4-dihydro-2H-chromen-3-ylmethylamine with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere at room temperature or at a slightly elevated temperature.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been extensively used in scientific research for its various biological and pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and neuroprotective activities. N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has also been found to possess analgesic, anxiolytic, and antidepressant properties.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(14-6-2-1-3-7-14)18-11-13-10-15-8-4-5-9-16(15)20-12-13/h1-2,4-5,8-9,13-14H,3,6-7,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACSVBNTNRNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)





